4-Methyl-6-(p-tolylthio)pyrimidin-2-amine
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Overview
Description
4-Methyl-6-(p-tolylthio)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a methyl group at position 4, a p-tolylthio group at position 6, and an amino group at position 2. The molecular formula is C12H13N3S, and it has a molecular weight of 231.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine typically involves multi-step reactions starting from acyclic precursors. One common method includes the following steps :
Formation of the Pyrimidine Ring: The initial step involves the cyclization of benzylidene acetones with ammonium thiocyanate to form the pyrimidine ring.
Aromatization: The intermediate product undergoes aromatization to stabilize the ring structure.
S-Methylation:
Oxidation: The compound is then oxidized to introduce the sulfonyl group.
Formation of Guanidines: Finally, the guanidine group is introduced using suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(p-tolylthio)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced sulfur compounds.
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
4-Methyl-6-(p-tolylthio)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting cell proliferation. The compound can also bind to receptors, modulating signal transduction pathways that are crucial for cell survival and function .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl-6-methylpyrimidin-2-amine: Similar structure but with a chlorine atom instead of the p-tolylthio group.
2-Thio-containing pyrimidines: These compounds have a sulfur atom at position 2 and exhibit diverse biological activities.
Uniqueness
4-Methyl-6-(p-tolylthio)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolylthio group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development .
Properties
IUPAC Name |
4-methyl-6-(4-methylphenyl)sulfanylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-3-5-10(6-4-8)16-11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJWFZHQWLVKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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